molecular formula C8H9NO3 B8463664 2-Ethyl-6-nitrophenol CAS No. 28177-67-5

2-Ethyl-6-nitrophenol

Cat. No. B8463664
CAS RN: 28177-67-5
M. Wt: 167.16 g/mol
InChI Key: RSETVJMGQZKFCF-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

The title compound was prepared in the same manner as indicated for the synthesis of 2-ethyl-6-nitrophenol and was converted to the corresponding trifluoromethane sulfonate according to the procedure described in Example 26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[OH:12])C.FC(F)(F)S([O-])(=O)=O>>[CH3:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.